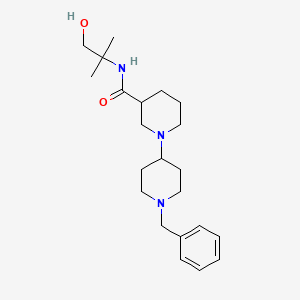![molecular formula C19H22N2O2S B5361442 N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5361442.png)
N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide, commonly known as BVT.743, is a synthetic compound that belongs to the class of thienylvinylbenzamide derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of cancer therapy.743, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The exact mechanism of action of BVT.743 is not fully understood. However, it is believed to work by inhibiting the activity of tubulin, a protein that is essential for cell division. By inhibiting tubulin, BVT.743 prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
BVT.743 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. BVT.743 has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BVT.743 in lab experiments is its potent antitumor activity against a variety of cancer cell lines. Additionally, BVT.743 has been shown to have a favorable toxicity profile, making it a promising candidate for further development as a cancer therapy. However, one limitation of using BVT.743 in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several future directions for research involving BVT.743. One potential direction is to further investigate its mechanism of action and identify potential targets for its antitumor activity. Another direction is to explore the potential use of BVT.743 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration schedule for BVT.743 in order to maximize its therapeutic benefits.
Synthesis Methods
BVT.743 can be synthesized using a multistep process involving the reaction of 4-methylbenzoyl chloride with butylamine, followed by the reaction of the resulting compound with 2-thienylacetic acid. The final step involves the reaction of the resulting product with thionyl chloride to obtain BVT.743 in high yield and purity.
Scientific Research Applications
BVT.743 has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. BVT.743 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(E)-3-(butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-11-20-19(23)17(13-16-6-5-12-24-16)21-18(22)15-9-7-14(2)8-10-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJBDWRSYPIVSI-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5361374.png)
![2-cyclohexyl-7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361380.png)
![3-{5-[2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5361387.png)
![N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5361392.png)

![3-[(2-hydroxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5361405.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)


![N-[2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5361432.png)
![[2-(2-allyl-4-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5361437.png)
![1-(2-furyl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5361448.png)

![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5361460.png)